REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][NH2:10])[CH2:5][CH2:4]1.[OH2:11].[C:12](Cl)(Cl)=[O:13].Cl[C:17]1C=CC=CC=1Cl>>[N:1]([CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][N:10]=[C:12]=[O:13])[CH2:5][CH2:4]1)=[C:17]=[O:11]
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1CCC(CC1)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1CCC(CC1)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Specifically, a stirring rod, a thermometer, a phosgene inlet tube, a dropping funnel, and a condenser tube were attached to a flask
|
Type
|
CUSTOM
|
Details
|
was lowered to 10° C. or below
|
Type
|
ADDITION
|
Details
|
the mixed solution was added into the flask over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
During this time, the temperature in the flask was maintained at 30° C. or below
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
a white slurry-like liquid was formed in the flask
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, nitrogen gas
|
Type
|
ADDITION
|
Details
|
was introduced at a temperature of 100 to 150° C. at a flow rate of 10 L/hour
|
Type
|
CUSTOM
|
Details
|
for degassing
|
Type
|
DISTILLATION
|
Details
|
The ortho dichlorobenzene solvent was distilled away under reduced pressure
|
Type
|
ALIQUOT
|
Details
|
was further sampled by vacuum distillation
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)CC1CCC(CC1)CN=C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |